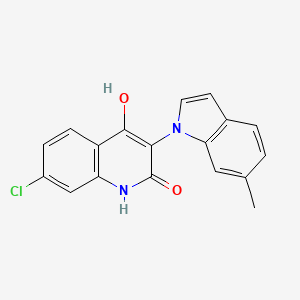
7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylindole and 7-chloro-4-hydroxyquinoline.
Condensation Reaction: The indole derivative is reacted with the quinoline derivative under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors and altering their signaling pathways.
DNA/RNA: Intercalating into DNA or RNA and affecting their function.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Quinoline: The parent compound of many derivatives with diverse biological activities.
Indole-3-carbinol: A compound with an indole structure known for its anticancer properties.
Uniqueness
7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one is unique due to its combined quinoline and indole structures, which may confer distinct biological activities and chemical reactivity compared to other compounds.
属性
CAS 编号 |
142890-11-7 |
|---|---|
分子式 |
C18H13ClN2O2 |
分子量 |
324.8 g/mol |
IUPAC 名称 |
7-chloro-4-hydroxy-3-(6-methylindol-1-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C18H13ClN2O2/c1-10-2-3-11-6-7-21(15(11)8-10)16-17(22)13-5-4-12(19)9-14(13)20-18(16)23/h2-9H,1H3,(H2,20,22,23) |
InChI 键 |
GVUMCHCCBOKDPM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C=CN2C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


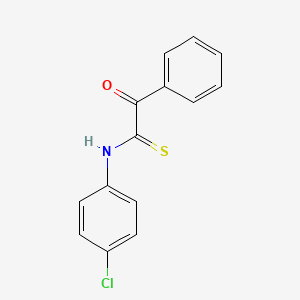



![1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B12549915.png)
![2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B12549916.png)
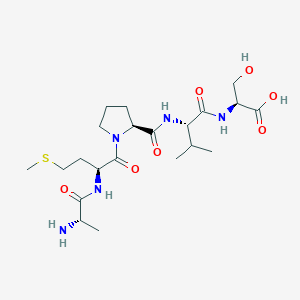
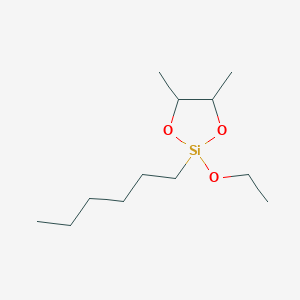
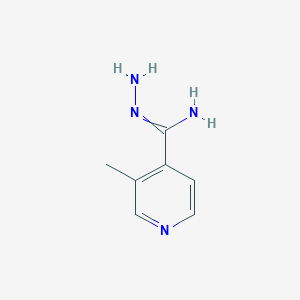
![(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B12549939.png)

![tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane](/img/structure/B12549951.png)
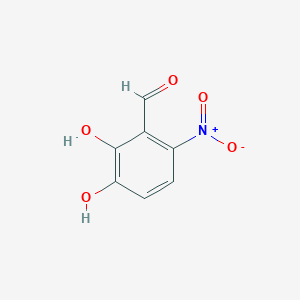
![2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B12549960.png)
